REACTION_CXSMILES
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[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH3:12])=[C:4](Cl)[N:3]=1.[NH3:14]>>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH3:12])=[C:4]([NH2:14])[N:3]=1
|
Name
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|
Quantity
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2.7 g
|
Type
|
reactant
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Smiles
|
ClC1=NC(=C2N=CN(C2=N1)CC)Cl
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Name
|
( 2 )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
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Details
|
the residue was purified by flash chromatography on a silica gel column
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Type
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WASH
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Details
|
eluting with EtOAc-cyclohexane (65:35)
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Reaction Time |
20 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC(=C2N=CN(C2=N1)CC)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |